REACTION_CXSMILES
|
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:9][CH2:10][CH2:11][CH2:12][OH:13].C(=O)([O-])[O-].[K+].[K+]>C(COC)OC.C(Cl)(Cl)Cl>[C:1]1([S:7][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
121.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClCCCCO
|
Name
|
|
Quantity
|
138.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
EXTRACTION
|
Details
|
extracted with 10% sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
crystallized to a white solid
|
Type
|
DISTILLATION
|
Details
|
distilled at 134°-140° C./0.55 mm
|
Type
|
WASH
|
Details
|
for elution
|
Type
|
CUSTOM
|
Details
|
This gave a clear oil which
|
Type
|
CUSTOM
|
Details
|
was dried at 80° C. overnight in vacuo
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 57.8% | |
YIELD: CALCULATEDPERCENTYIELD | 3.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |